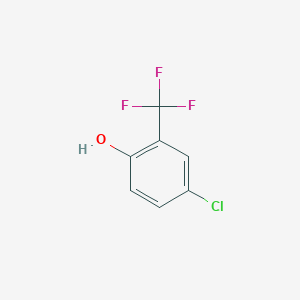

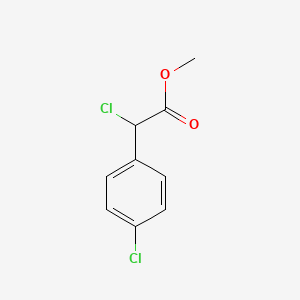

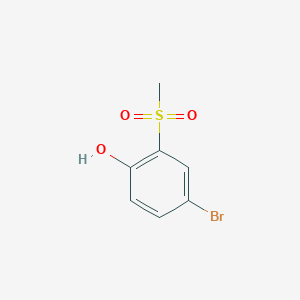

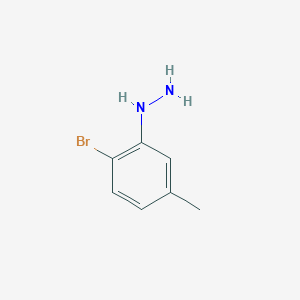

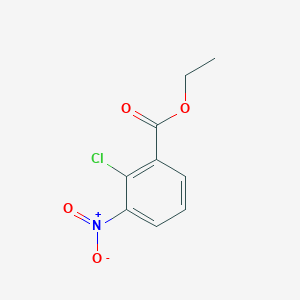

4-Bromo-2-methanesulfonylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Bromo-2-methanesulfonylphenol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of the compound . For instance, bromodifluoro(phenylsulfanyl)methane, which is mentioned in the first paper, undergoes Friedel–Crafts-type alkylation, a reaction that could potentially be relevant to the synthesis or reactivity of this compound .

Synthesis Analysis

The synthesis of compounds related to this compound can involve Friedel–Crafts-type alkylation reactions. The first paper describes the use of bromodifluoro(phenylsulfanyl)methane to alkylate activated aromatic compounds, leading to the formation of thioesters and benzophenones, and even xanthone derivatives . Although the synthesis of this compound is not explicitly described, similar methodologies could potentially be applied.

Molecular Structure Analysis

The second paper provides information on the crystal structure of 2-bromo-α-ergokryptine methanesulfonate, which, like this compound, contains a bromine and a methanesulfonate group . The detailed inspection of the crystal structure and the absence of solvent in the structure could offer insights into the packing and bonding interactions that might also be present in this compound.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of this compound. However, the first paper's discussion of Friedel–Crafts-type alkylation could suggest that this compound may participate in similar electrophilic aromatic substitution reactions due to the presence of the bromine atom, which is a good leaving group .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not detailed in the papers, the structural information from the second paper on a related compound suggests that the presence of bromine and methanesulfonate groups can influence the compound's solubility and crystallization behavior . The third paper discusses the spectroscopic studies of a complex formed by a related compound, which could imply that this compound may also form complexes with other molecules and that its structure could be studied using similar spectroscopic techniques .

Applications De Recherche Scientifique

Environmental Chemistry and Microbiology

- Polychlorinated Biphenyl (PCB) Dechlorination : Hydrogen influences the dechlorination pathway of chlorobiphenyl by Hudson River sediment microorganisms, with 2-bromoethanesulfonic acid not inhibiting dechlorination, implying methane production isn't necessary for this process (Sokol, Bethoney, & Rhee, 1994).

- Hydrocarbon Gas Formation in Sediments : Inhibition studies with 2-bromoethanesulfonic acid on hydrocarbon gas formation in San Francisco Bay sediment show methane formation can be inhibited, providing insights into anaerobic environments (Vogel, Oremland, & Kvenvolden, 1982).

Organic Chemistry

- Methyl Sulfoxide Oxidation : Oxidation studies of methyl (methylthio)methyl sulfoxide, related to 4-Bromo-2-methanesulfonylphenol, demonstrate efficient methods for producing methyl (methylthio)methyl sulfone, a compound of interest in synthetic chemistry (Ogura, Suzuki, & Tsuchihashi, 1980).

Methane Production and Inhibition

- Methane Oxidation Catalysts : Research on sulfate-doped catalysts for oxidative coupling of methane highlights the stability and selectivity of these catalysts, important for industrial applications (Klier, Herman, Sárkány, & Sun, 1994).

- Coenzyme M Analogues in Methanogenesis : Studies on analogues of 2-(methylthio)ethanesulfonate, a compound related to this compound, reveal insights into methane biosynthesis and inhibition in Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).

Analytical Chemistry

- Mass Spectrometry of Bromophenols : Studies on the mass spectra of bis-halophenols and their derivatives provide insights into the fragmentation patterns and electronic structure of these compounds (Jia, 2001).

Biochemistry

- Enzymatic Activation and Inactivation in Methanogenesis : Research on methanol:2-mercaptoethanesulfonic acid methyltransferase from Methanosarcina barkeri highlights mechanisms of activation and inactivation in methanogenesis, with implications for understanding methane production at a molecular level (van der Meijden et al., 1983).

Safety and Hazards

4-Bromo-2-methanesulfonylphenol is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-bromo-2-methylsulfonylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPADVWWKRDWOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10528063 |

Source

|

| Record name | 4-Bromo-2-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88041-67-2 |

Source

|

| Record name | 4-Bromo-2-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)